![molecular formula C12H23NO4 B13543784 rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate” is a chemical compound with the following IUPAC name: tert-butyl (3R,4S)-4-hydroxyoxolan-3-ylcarbamate. Its CAS number is 128739-89-9, and its molecular weight is 216.28 g/mol . This compound belongs to the class of carbamates and features a hydroxyoxolane ring.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxy Group: The hydroxy group on the oxolane ring is protected using tert-butyl chloroformate (TBSCl) to form the tert-butyl carbonate derivative.
Oxolane Ring Formation: The protected hydroxyoxolane is formed by cyclization of the appropriate precursor.
Deprotection: Removal of the tert-butyl protecting group yields the final compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the methods described above.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
TBSCl: Used for hydroxy group protection.
Base (e.g., NaOH): For deprotection.
Oxidizing Agents (e.g., PCC): For oxidation reactions.
Major Products:: The major products depend on the specific reactions performed. For example, oxidation would yield the corresponding aldehyde or carboxylic acid.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a substrate or reagent in enzymatic studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its hydroxyoxolane structure suggests potential interactions with biological targets involved in cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s uniqueness lies in its hydroxyoxolane ring. Similar compounds include other carbamates and derivatives with similar functional groups.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-8(2)13(9-6-16-7-10(9)14)11(15)17-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10-/m1/s1 |
Clé InChI |
QYLWDFQQTUUMQM-NXEZZACHSA-N |
SMILES isomérique |
CC(C)N([C@@H]1COC[C@H]1O)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)N(C1COCC1O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




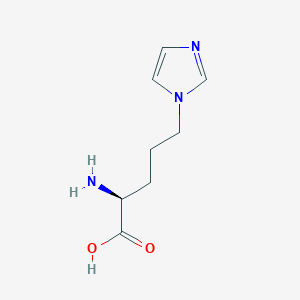

![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
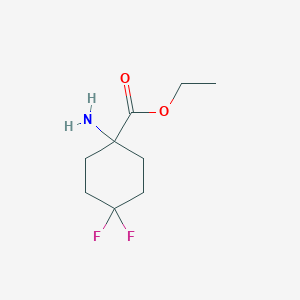
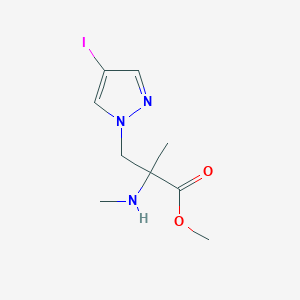
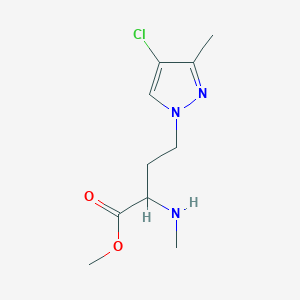
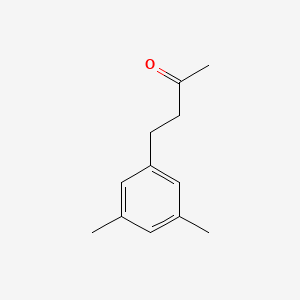
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)


